molecular formula C7H4FNS B1581804 2-Fluorophenyl isothiocyanate CAS No. 38985-64-7

2-Fluorophenyl isothiocyanate

Cat. No.: B1581804
CAS No.: 38985-64-7
M. Wt: 153.18 g/mol
InChI Key: OAGDRIUTLPDSMJ-UHFFFAOYSA-N
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Description

2-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Safety and Hazards

2-Fluorophenyl isothiocyanate is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Biochemical Analysis

Biochemical Properties

2-Fluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of acylthiosemicarbazides . It interacts with enzymes, proteins, and other biomolecules through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein function, and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Isothiocyanates, including this compound, have been shown to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle . These effects are mediated through the activation of signaling pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The isothiocyanate group can react with thiol groups in proteins, leading to the formation of thiourea derivatives. This modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors such as Nrf2, which controls the expression of genes involved in oxidative stress response and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxification pathways and persistent inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione, followed by enzymatic degradation and N-acetylation The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. For example, it can localize to the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can affect the activity and function of resident proteins. This localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

2-Fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . Another method involves the use of primary amines and carbon disulfide in the presence of a base, followed by desulfurization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, alcohols, and alkenes. The major products formed from these reactions are thiourea derivatives, heterocyclic compounds, and isothiocyanate adducts.

Comparison with Similar Compounds

2-Fluorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:

What sets this compound apart is the position of the fluorine atom, which can influence its reactivity and the types of reactions it undergoes. The ortho position of the fluorine atom in this compound can lead to different steric and electronic effects compared to its para or meta counterparts.

Properties

IUPAC Name

1-fluoro-2-isothiocyanatobenzene
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InChI

InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGDRIUTLPDSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068153
Record name o-Fluorophenyl isothiocyanate
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Molecular Weight

153.18 g/mol
Source PubChem
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CAS No.

38985-64-7
Record name 2-Fluorophenyl isothiocyanate
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Record name 2-Fluorophenyl isothiocyanate
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Record name 2-Fluorophenyl isothiocyanate
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Record name Benzene, 1-fluoro-2-isothiocyanato-
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Record name o-fluorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

Into a solution of 2-fluoroaniline (1.0 g, 9.0 mmol) in 30 mL of toluene at room temperature, thiophosgene (1.06 mL, 13.5 mmol) and triethylamine (1.55 mL, 13.5 mmol) was added. The mixture was stirred at room temperature for 16 hours. The mixture was partitioned between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (1.05 g, 76%). 1H NMR (CDCl3) δ 7.1-7.3 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key reactions that 2-Fluorophenyl isothiocyanate undergoes to form heterocyclic compounds?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems like benzothiazoles. One prominent reaction involves its interaction with carbanions. For instance, [] describes the reaction of this compound with carbanions derived from alkoxy- and alkylsulfanylethenes. This reaction provides a convenient route to various compounds, including 2-propenethioamides, 1-methylsulfanyl-2-propen-1-imines, and importantly, benzothiazoles.

Q2: What makes this compound particularly useful in synthesizing substituted benzothiazoles?

A2: As demonstrated in [], this compound acts as a key starting material for synthesizing 2-substituted benzothiazoles. The fluorine atom at the 2-position of the phenyl ring plays a crucial role. Its presence allows for further modifications through nucleophilic aromatic substitution reactions, enabling the introduction of a variety of substituents at that position on the benzothiazole ring. This versatility makes this compound a valuable reagent in synthesizing diverse benzothiazole derivatives, which hold significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.

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